(-)-2-Diethylaminopropiophenone
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Overview
Description
(-)-2-Diethylaminopropiophenone: is a chemical compound known for its unique structure and properties It is an organic compound that belongs to the class of phenylpropylamines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2-Diethylaminopropiophenone typically involves the reaction of propiophenone with diethylamine under specific conditions. The process often requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: (-)-2-Diethylaminopropiophenone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: Various substituents can replace the hydrogen atoms in the compound, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and other electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (-)-2-Diethylaminopropiophenone is used as a precursor for synthesizing various derivatives and studying reaction mechanisms. Its reactivity makes it a valuable compound for developing new synthetic methodologies.
Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its structure allows it to interact with specific biological targets, making it useful for probing biochemical processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Researchers explore its interactions with biological systems to develop new drugs and treatments for various conditions.
Industry: Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (-)-2-Diethylaminopropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. This interaction can modulate various physiological processes, leading to its observed effects.
Comparison with Similar Compounds
Propiophenone: Shares a similar core structure but lacks the diethylamino group.
Phenylpropanolamine: Similar in structure but with different functional groups.
Amphetamine: A related compound with a similar backbone but different substituents.
Uniqueness: (-)-2-Diethylaminopropiophenone is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
39648-50-5 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(2R)-2-(diethylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H19NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3/t11-/m1/s1 |
InChI Key |
XXEPPPIWZFICOJ-LLVKDONJSA-N |
Isomeric SMILES |
CCN(CC)[C@H](C)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCN(CC)C(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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